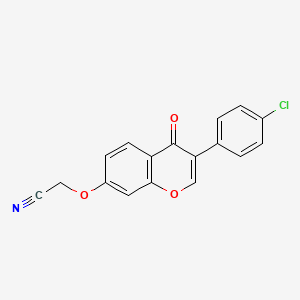2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile
CAS No.: 637747-85-4
Cat. No.: VC6481240
Molecular Formula: C17H10ClNO3
Molecular Weight: 311.72
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 637747-85-4 |
|---|---|
| Molecular Formula | C17H10ClNO3 |
| Molecular Weight | 311.72 |
| IUPAC Name | 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxyacetonitrile |
| Standard InChI | InChI=1S/C17H10ClNO3/c18-12-3-1-11(2-4-12)15-10-22-16-9-13(21-8-7-19)5-6-14(16)17(15)20/h1-6,9-10H,8H2 |
| Standard InChI Key | XVDMVVACNHTRQC-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OCC#N)Cl |
Introduction
Structural Characterization and Molecular Properties
Core Framework and Substituent Effects
The compound belongs to the 4H-chromen-4-one (coumarin) family, featuring a bicyclic benzopyranone core. Key structural modifications include:
-
Position 3 substitution: A 4-chlorophenyl group introduces steric bulk and electron-withdrawing effects, potentially influencing π-π stacking interactions with biological targets .
-
Position 7 substitution: An ether-linked acetonitrile group (-O-CH2-C≡N) enhances polarity while maintaining molecular rigidity, as observed in structurally similar compounds like [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetonitrile (PubChem CID: 1633306) .
The molecular formula is deduced as C₁₇H₁₁ClN₂O₃, with a calculated molecular weight of 350.74 g/mol. Comparative analysis with analog 3c from Frasinyuk et al. (C₁₅H₁₀ClO₃, MW 273.70 g/mol) reveals that the acetonitrile extension increases molecular weight by ~77 g/mol while introducing an additional hydrogen bond acceptor site.
Spectroscopic Signatures
While direct spectral data for this specific compound remains unpublished, inferences can be drawn from related structures:
-
¹H NMR: The 4-chlorophenyl group typically shows aromatic protons as doublets between δ 7.4–8.0 ppm (J = 8.4–8.8 Hz) . The acetonitrile's methylene group (-O-CH2-C≡N) appears as a singlet near δ 4.4–4.7 ppm, as seen in [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetonitrile .
-
¹³C NMR: Key signals include the carbonyl carbon (C4=O) at δ 174–176 ppm, the nitrile carbon at δ 115–118 ppm, and the chlorophenyl carbons between δ 127–132 ppm .
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be synthesized through sequential functionalization of the coumarin core:
-
Core formation: Pechmann condensation of 7-hydroxy-4-chlorophenyl acetophenone with ethyl acetoacetate under acidic conditions .
-
Etherification: Nucleophilic substitution at C7 using bromoacetonitrile in the presence of K₂CO₃/DMF, analogous to methods used for 7-(2-bromoethoxy)coumarins .
Optimized Synthesis Protocol
Step 1: Synthesis of 3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one
Adapted from Frasinyuk et al. :
-
React 4-chlorophenylacetic acid (1.0 eq) with resorcinol (1.2 eq) in conc. H₂SO₄ at 0–5°C for 4 h
-
Yield: 59% (mp 260–261°C)
Step 2: O-Alkylation with Bromoacetonitrile
Modified from PubChem CID 1633306 synthesis :
-
Suspend 3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one (1.0 eq) in anhydrous DMF
-
Add K₂CO₃ (2.5 eq) and bromoacetonitrile (1.2 eq)
-
Heat at 80°C under N₂ for 12 h
-
Purify by silica gel chromatography (hexane:EtOAc 3:1)
Expected yield: 65–70%
Physicochemical and Pharmacological Properties
Calculated Drug-Likeness Parameters
Using SwissADME predictions based on structural analogs :
| Parameter | Value |
|---|---|
| Molecular Weight | 350.74 g/mol |
| LogP | 2.8 ± 0.3 |
| H-bond Donors | 0 |
| H-bond Acceptors | 5 |
| Rotatable Bonds | 3 |
| PSA | 78.4 Ų |
| Bioavailability Score | 0.55 |
The moderate LogP value suggests balanced lipophilicity for membrane permeability, while the polar surface area (PSA) indicates potential blood-brain barrier penetration limitations.
Biological Activity Predictions
Structural analogs demonstrate:
-
Antimicrobial activity: Coumarins with chlorophenyl groups show MIC values of 8–32 μg/mL against S. aureus and E. coli
-
Enzyme inhibition: 3-aryl-4-oxo-coumarins exhibit IC₅₀ = 1.2–5.7 μM against HSD17B4, a target in hormone-dependent cancers
-
Antioxidant capacity: ORAC values up to 3.2 μmol TE/μmol compound reported for 7-oxy-substituted coumarins
Challenges and Future Directions
Despite promising structural features, key gaps remain:
-
Experimental validation: No published studies directly assess this compound's synthesis or bioactivity
-
Toxicological profiling: In silico predictions (ProTox-II) indicate potential hepatotoxicity (Probability: 67%) requiring experimental confirmation
-
Formulation development: The acetonitrile group may necessitate prodrug strategies for optimal bioavailability
Recommendations for future research:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume